molecular formula C25H23N3O5S B2858620 (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866342-39-4

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2858620
CAS No.: 866342-39-4
M. Wt: 477.54
InChI Key: NPGSGNWXWAYCOT-RFBIWTDZSA-N
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Description

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of an ethoxyphenyl group, a tosylhydrazono group, and a chromene core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a base like pyridine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction using an ethoxyphenyl halide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are employed in nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, making it a candidate for further investigation in the treatment of inflammatory diseases and oxidative stress-related conditions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, leading to the development of new drugs for various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The tosylhydrazono group may enhance its binding affinity to these targets, leading to the modulation of biological processes. The ethoxyphenyl group can further influence its pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(4-ethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-pyran-3-carboxamide

Uniqueness

Compared to similar compounds, (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide stands out due to its specific combination of functional groups. The presence of the ethoxyphenyl group provides unique electronic and steric properties, while the tosylhydrazono group enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-3-32-20-12-10-19(11-13-20)26-24(29)22-16-18-6-4-5-7-23(18)33-25(22)27-28-34(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSGNWXWAYCOT-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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